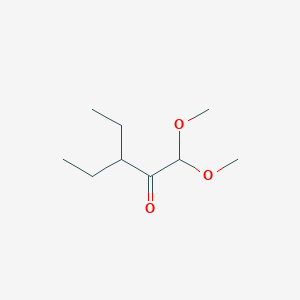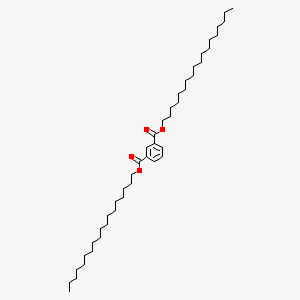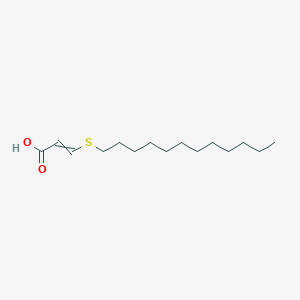
2-Propenoic acid, 3-(dodecylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(dodecylthio)-, also known as 3-(dodecylthio)prop-2-enoic acid, is an organic compound with the molecular formula C15H28O2S. This compound is a derivative of acrylic acid, where a dodecylthio group is attached to the third carbon of the propenoic acid chain. It is a colorless to pale yellow liquid with a characteristic odor and is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-(dodecylthio)- typically involves the reaction of acrylic acid with dodecanethiol in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure the selective addition of the dodecylthio group to the propenoic acid chain. The general reaction can be represented as follows:
CH2=CHCOOH+C12H25SH→CH2=CHCOOCH2C12H25S
Industrial Production Methods: Industrial production of 2-propenoic acid, 3-(dodecylthio)- involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoic acid, 3-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dodecylthio group to a dodecyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecyl-substituted propenoic acid.
Substitution: Various substituted propenoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(dodecylthio)- has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its ability to form stable films and coatings.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, 3-(dodecylthio)- involves its interaction with various molecular targets and pathways. The dodecylthio group imparts hydrophobic properties to the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity and protein function, leading to antimicrobial and antifungal effects. Additionally, the compound can undergo polymerization reactions, forming cross-linked networks that enhance its mechanical properties.
Comparaison Avec Des Composés Similaires
Acrylic Acid (2-Propenoic Acid): The simplest unsaturated carboxylic acid with a vinyl group connected to a carboxylic acid terminus.
Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.
Crotonic Acid: An unsaturated carboxylic acid with a trans-double bond.
Uniqueness: 2-Propenoic acid, 3-(dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts distinct hydrophobic and chemical properties. This makes it particularly useful in applications requiring enhanced hydrophobicity and chemical stability, such as in coatings and adhesives.
Propriétés
Numéro CAS |
62739-51-9 |
|---|---|
Formule moléculaire |
C15H28O2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
3-dodecylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C15H28O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h12,14H,2-11,13H2,1H3,(H,16,17) |
Clé InChI |
OSIFKZVUOUNBGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


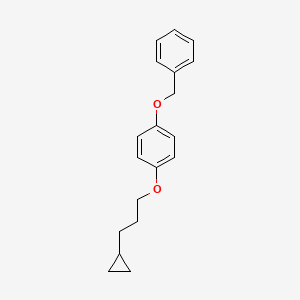
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
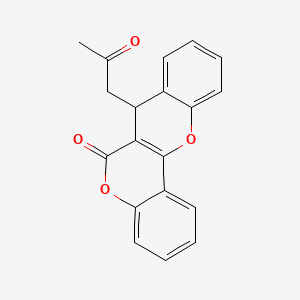

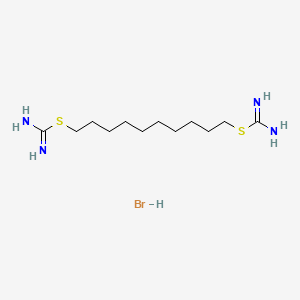
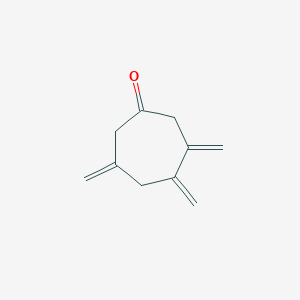
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
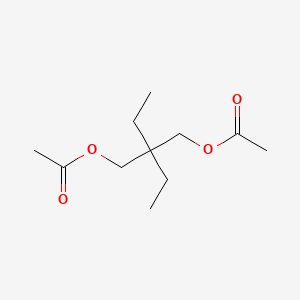
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
